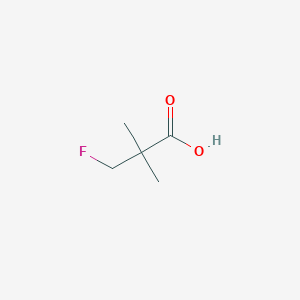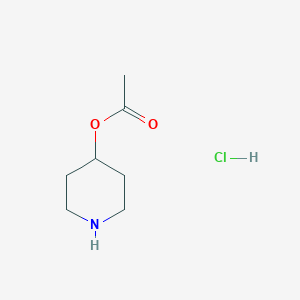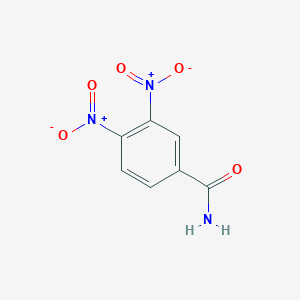![molecular formula C19H36O3 B149760 methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate CAS No. 6084-76-0](/img/structure/B149760.png)
methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate
Descripción general
Descripción
The compound , methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate, does not directly appear in the provided papers. However, we can draw parallels with similar compounds to infer some aspects of its chemistry. For instance, the compound mentioned in the first paper, methyl 8-[2-(cis-pent-2′-enyl)-3-oxo-cis-cyclopent-4-enyl] octanoate, is a methyl ester of a cyclic fatty acid synthesized from linolenic acid with flaxseed extract . This suggests that methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate could also be a fatty acid derivative with potential biological origins or applications.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions. For example, the synthesis of 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid described in the second paper involves a two-step process starting from 4,4′-dihydroxybiphenyl, proceeding through alkylation and esterification reactions . By analogy, the synthesis of methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate would likely involve the formation of the epoxide ring followed by esterification with octanoic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate can be complex, featuring multiple chiral centers as indicated by the (2R,3R) notation. The presence of an epoxide ring suggests reactivity towards nucleophiles. The structure of the compound in the first paper was confirmed using spectroscopic methods, which would also be applicable for analyzing the structure of methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate .
Chemical Reactions Analysis
The reactivity of cyclic fatty acid esters, as seen in the first paper, includes isomerization under various conditions such as heat, acid, or base treatment . This implies that methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate may also undergo similar isomerization reactions, potentially leading to different stereoisomers or rearranged products.
Physical and Chemical Properties Analysis
The physical properties of related compounds can include phase transitions and liquid crystalline behavior, as observed for 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid . This suggests that methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate might also exhibit such properties, which could be characterized by techniques like differential scanning calorimetry (DSC) and polarizing microscopy (POM).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel Bio-Based Cyclic Carbonates Synthesis : Research demonstrates the synthesis of novel bio-based cyclic carbonates from ricinoleic acid, including compounds similar to methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate. These compounds are synthesized through intra-molecular rearrangement of an epoxy carbonate ester with Lewis acids, showcasing their potential in bio-based material development (Narra et al., 2016).
Chemical Properties and Analysis
- Analysis of Methyl Octanoate Derivatives : Studies have identified various methyl octanoate derivatives, including similar compounds to methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate, from autoxidized methyl linoleate. This research contributes to understanding the chemical properties and reactions of these compounds (Horvat et al., 1966).
Applications in Material Science
- Bio-Lubricant Base Stocks : Research on the synthesis of novel compounds, including ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate from oleic acid, highlights the potential of similar methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate derivatives in bio-lubricant applications. These studies provide insights into the properties and applications of such compounds in material science (Wahyuningsih & Kurniawan, 2020).
Environmental and Catalytic Applications
- Hydrocarbon Fuels and Chemicals Production : A study on the conversion of methyl octanoate on an H-ZSM5 zeolite catalyst, as a model for biodiesel conversion into hydrocarbon fuels and chemicals, provides relevant information on the catalytic applications of compounds like methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate. This research contributes to the development of sustainable fuel and chemical production methods (Danuthai et al., 2009).
Propiedades
IUPAC Name |
methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMHHLOGFDZBBG-QZTJIDSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@H](O1)CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901338158 | |
| Record name | (2R,3R)-rel-Methyl 3-octyl-2-oxiraneoctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901338158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate | |
CAS RN |
6084-76-0 | |
| Record name | Oxiraneoctanoic acid, 3-octyl-, methyl ester, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006084760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,3R)-rel-Methyl 3-octyl-2-oxiraneoctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901338158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(2S)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149722.png)




